5-chloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3S/c1-2-22-12-6-3-9(7-17-12)14-19-13(23-20-14)8-18-15(21)10-4-5-11(16)24-10/h3-7H,2,8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGNSEQVIULAMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Pyridine Derivative Preparation: The ethoxypyridine moiety is prepared by ethylation of the corresponding pyridine derivative.
Coupling Reactions: The oxadiazole and pyridine derivatives are then coupled using a suitable linker, often involving a chloromethylation reaction.
Final Assembly: The thiophene-2-carboxamide is introduced in the final step, typically through an amide bond formation reaction using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesizers, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene and oxadiazole rings.
Mechanism of Action
The mechanism by which 5-chloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide exerts its effects is likely multifaceted:
Molecular Targets: It may bind to specific proteins or enzymes, altering their activity.
Pathways Involved: The compound could influence signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Compound A : n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide (CAS: 1632463-24-1)
- Core Heterocycle : Isoxazole (vs. oxadiazole in the target compound).
- Substituents : Thiophene-2-carboxamide, cyclopropyl, and chloro groups.
- Molecular Weight : 1066.68 g/mol (significantly higher than the target compound’s calculated MW of 363.52 g/mol).
- Its bulky cyclopropyl and extended alkyl chains may impede membrane permeability compared to the target compound’s ethoxy-pyridine group.
Compound B : 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
- Core Heterocycle : Furo[2,3-b]pyridine (vs. thiophene in the target compound).
- Substituents : Trifluoroethyl, fluorophenyl, and oxadiazole groups.
- Key Differences : The fluorophenyl and trifluoroethyl groups in Compound B enhance lipophilicity but may increase metabolic instability. The furopyridine core could alter π-π stacking interactions compared to the thiophene-based target compound.
Physicochemical and Pharmacokinetic Properties
Analysis :
- The target compound’s lower molecular weight and moderate LogP (~2.5) suggest favorable drug-likeness (Lipinski’s Rule of Five compliance) compared to Compound A’s high MW (~1066) and LogP (~4.8), which may hinder bioavailability.
- The ethoxy group in the target compound balances lipophilicity and metabolic stability, whereas Compound B’s trifluoroethyl group, while enhancing target affinity, risks metabolic oxidation .
Research Findings and Implications
- Structural Advantages : The target compound’s oxadiazole-thiophene-pyridine architecture offers a balance of rigidity and flexibility, optimizing both target engagement and solubility.
- Synthetic Feasibility : The use of SHELX-based crystallography ensures accurate structural validation, critical for structure-activity relationship (SAR) studies .
- Future Directions : Comparative studies with Compounds A and B highlight the need to optimize substituents (e.g., replacing chloro with polar groups) to enhance solubility without compromising potency.
Biological Activity
5-chloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and structure-activity relationships (SAR).
The molecular formula of the compound is with a molecular weight of approximately 364.8 g/mol. It features a thiophene ring linked to an oxadiazole moiety and a pyridine derivative, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃ClN₄O₃S |
| Molecular Weight | 364.8 g/mol |
| CAS Number | 2034288-75-8 |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Oxadiazole Ring : Cyclization of hydrazides with carboxylic acids under dehydrating conditions.
- Preparation of the Ethoxypyridine Moiety : Ethylation of the corresponding pyridine derivative.
- Coupling Reactions : Linking the oxadiazole and pyridine derivatives through chloromethylation reactions.
Antiproliferative Activity
Recent studies have demonstrated that compounds similar to 5-chloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide exhibit significant antiproliferative activity against various cancer cell lines. The GI50 (the concentration that inhibits cell growth by 50%) values for related compounds range from 29 nM to 78 nM , indicating potent activity against cancer cells .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression:
- EGFR (Epidermal Growth Factor Receptor) : Compounds structurally related to this compound showed IC50 values ranging from 68 nM to 89 nM , indicating effective inhibition .
- BRAF V600E Mutant : The inhibitory activity against this mutant form was also significant, with IC50 values reported between 35 nM and 67 nM , showcasing its potential as an anti-cancer agent .
Structure-Activity Relationships (SAR)
The biological activity of the compound is influenced by various structural features:
- Chloro Substitution : The presence of chlorine enhances potency by improving binding affinity to target proteins.
- Pyridine and Oxadiazole Moieties : These heterocycles contribute to the overall stability and interaction with biological targets.
Case Studies
In a comparative study involving several derivatives of similar compounds, it was found that modifications in the substituents on the pyridine or oxadiazole rings significantly affected their biological activity. For instance, derivatives with piperidine substitutions showed enhanced selectivity and potency against mutant EGFRs compared to their counterparts .
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis involves multi-step organic reactions. A common route begins with chlorination of thiophene-2-carboxylic acid to form 5-chlorothiophene-2-carboxylic acid. Subsequent steps include:
- Oxidation : Using m-chloroperbenzoic acid (mCPBA) at controlled temperatures to generate sulfoxide/sulfone intermediates.
- Reduction : Employing hydrazine hydrate or sodium borohydride with catalysts to reduce reactive groups.
- Nucleophilic substitution : Reacting with amines or thiols in aprotic solvents (e.g., DMF) to form the oxadiazole and carboxamide moieties. Key intermediates include triazole derivatives, and purity is ensured via column chromatography .
Q. Which spectroscopic methods confirm the compound’s structure?
- NMR spectroscopy : 1H and 13C NMR identify proton/carbon environments (e.g., thiophene Cl-substitution at δ 6.8–7.2 ppm for 1H; carboxamide carbonyl at ~170 ppm for 13C).
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (oxadiazole C=N).
- Mass spectrometry : Molecular ion peaks (e.g., m/z 396.8 [M+H]+) and fragmentation patterns validate the structure .
Q. What biological activities are commonly reported?
The compound exhibits:
- Antimicrobial activity : Tested via agar dilution assays against Gram-positive bacteria (MIC values: 2–8 µg/mL).
- Anticancer potential : IC₅₀ values of 10–25 µM in MTT assays against breast cancer cell lines (MCF-7).
- Anti-inflammatory effects : COX-2 inhibition (70–80% at 50 µM) in enzyme-linked immunosorbent assays (ELISA) .
Advanced Research Questions
Q. How can researchers optimize the oxadiazole cyclization step?
Cyclization efficiency is influenced by:
- Solvent selection : DMF or acetonitrile enhances ring closure vs. side reactions.
- Catalysts : Iodine with triethylamine accelerates cyclization (yield improvement: 60% → 85%).
- Reaction time : Short durations (1–3 min) at reflux minimize decomposition. Monitoring via TLC and adjusting stoichiometry of hydrazine derivatives (e.g., N-phenylhydrazinecarboxamides) reduces byproducts .
Q. What methodologies resolve contradictions in biological activity data?
Contradictions may arise from assay variability or compound instability. Strategies include:
- Standardized assays : Repeating under controlled conditions (e.g., fixed pH, temperature).
- Purity validation : HPLC (>95% purity) and stability studies (e.g., degradation profiles at 37°C/pH 7.4).
- Orthogonal assays : Comparing enzymatic (e.g., kinase inhibition) vs. cell-based (e.g., cytotoxicity) results to confirm target specificity .
Q. How is thione-thiol tautomerism analyzed in related oxadiazole derivatives?
- Experimental : UV-Vis spectroscopy tracks tautomeric shifts (λmax 280 nm → 320 nm in DMSO).
- Theoretical : DFT calculations (B3LYP/6-31G*) predict energy differences between tautomers (ΔG ~2–3 kcal/mol).
- NMR titration : Thiol proton exchange with D₂O confirms tautomeric equilibrium .
Q. What strategies improve yield in multi-step syntheses?
- Stepwise optimization : Isolating intermediates (e.g., triazole-methyl precursors) before carboxamide coupling.
- Catalytic systems : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling reactions (yield: 75% vs. 50% without).
- Solvent gradients : Using polar aprotic solvents (e.g., DMF) for amide bond formation and non-polar solvents (e.g., hexane) for precipitation .
Methodological Notes
- Data Reliability : Cross-validate spectral data with computational tools (e.g., PubChem’s NMR predictors) .
- Reaction Monitoring : Use LC-MS for real-time tracking of intermediates .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
